7-Octen-1-ol
Overview
Description
7-Octen-1-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C8H16O, an average mass of 128.212 Da, and a monoisotopic mass of 128.120117 Da .
Synthesis Analysis
The synthesis of 7-Octen-1-ol is typically achieved through the reaction of 1-iodohexan-6-ol and vinyl magnesium bromide . The specific synthesis steps are as follows:- 1-iodohexan-6-ol is then reacted with N,N,N,N,N,N-hexamethylphosphoric triamide and triethyl phosphite in tetrahydrofuran and hexane at -40 - 20℃ for 3h in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 7-Octen-1-ol consists of a chain of eight carbon atoms with a hydroxyl group (-OH) attached to the last carbon atom . The second carbon atom from the end of the chain forms a double bond with the third carbon atom .Physical And Chemical Properties Analysis
7-Octen-1-ol is a liquid that appears colorless to light yellow . It has a melting point of -31.5°C and a boiling point of 66°C at 7mmHg . The density of 7-Octen-1-ol is 0.85 g/cm3 . It has a vapor pressure of 1.55hPa at 25°C . It is soluble in DMSO to a concentration of 100 mg/mL .Scientific Research Applications
Microbiology and Fungal Studies : 7-Octen-1-ol is known to inhibit conidia germination in fungi such as Penicillium paneum, affecting membrane permeability and metabolic processes (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005). It also plays a role in the aroma and flavor of mushrooms and has been studied for its biosynthesis in fungi like Aspergillus flavus (Miyamoto, Murakami, Kakumyan, Keller, & Matsui, 2014).
Plant Pathology : In plant pathology, 7-Octen-1-ol has been observed to induce a defensive response in Arabidopsis thaliana against pathogens like Botrytis cinerea (Kishimoto, Matsui, Ozawa, & Takabayashi, 2007).
Food Chemistry : This compound is responsible for the mushroom-like flavor in various foods and plants, such as Melittis melissophyllum subsp. melissophyllum (Maggi, Papa, Cristalli, Sagratini, & Vittori, 2010). It is also relevant in understanding the off-flavors in soybean seed and soymilk (Xia, Yang, Zhao, Shao, Shi, Yan, Wang, Han, & Wang, 2019).
Entomology : The role of 7-Octen-1-ol in attracting mosquitoes like Aedes albopictus and Culex quinquefasciatus is significant for developing insect control strategies (Cilek, Ikediobi, Hallmon, Johnson, Onyeozili, Farah, Mazu, Latinwo, Ayuk-Takem, & Bernier, 2011).
Environmental Health : Its role as an indoor air pollutant affecting health has been studied, particularly its effects on reactive oxygen species and nitric oxide levels in Drosophila melanogaster (Macedo, Vieira, Rodrigues, Gomes, Rodrigues, Franco, & Posser, 2022).
Safety And Hazards
7-Octen-1-ol is classified as a combustible liquid . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling 7-Octen-1-ol . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
oct-7-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWPYISTQCNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157194 | |
Record name | Oct-7-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octen-1-ol | |
CAS RN |
13175-44-5 | |
Record name | 7-Octen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13175-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oct-7-en-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013175445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oct-7-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-7-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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